molecular formula C26H26ClN3O5 B12493828 Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)benzoate

Cat. No.: B12493828
M. Wt: 496.0 g/mol
InChI Key: DJTIQJYSEQIVTI-UHFFFAOYSA-N
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Description

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE is a complex organic compound that features a combination of piperazine, furan, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Moiety: This can be achieved through the reaction of ethyl 4-(4-acetylpiperazin-1-yl)benzoate with appropriate reagents under controlled conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with 4-chlorophenylfuran-2-carboxylic acid.

    Amidation Reaction: The final step involves the amidation of the intermediate compound to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways.

    Materials Science: The compound’s properties may be useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE involves its interaction with specific molecular targets. The piperazine moiety may interact with receptors or enzymes, while the furan and benzoate groups contribute to the overall binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Properties

Molecular Formula

C26H26ClN3O5

Molecular Weight

496.0 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[[5-(4-chlorophenyl)furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C26H26ClN3O5/c1-3-34-26(33)19-6-9-22(30-14-12-29(13-15-30)17(2)31)21(16-19)28-25(32)24-11-10-23(35-24)18-4-7-20(27)8-5-18/h4-11,16H,3,12-15H2,1-2H3,(H,28,32)

InChI Key

DJTIQJYSEQIVTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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